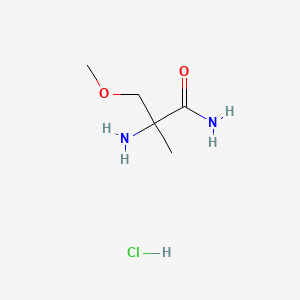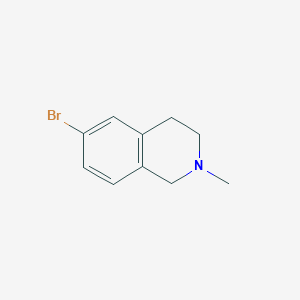
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline include a boiling point of 283℃, a density of 1.428, and a flash point of 125℃ . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
-
Medicinal Chemistry
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
- The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
-
Organic Chemistry
- THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
- N -benzyl THIQs are known to function as antineuroinflammatory agents .
- Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
-
Pharmaceutical Research
- THIQ analogs have shown promising antitumor activity against liver carcinoma (HEPG2-1). For instance, the pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have shown promising antitumor activity with IC 50 values of 2.70, 3.50 and 4.90 µM, respectively .
- The rest of the compounds have moderate activities with IC 50 values ranging from 8.20 ± 1.54 to 17.4 ± 1.03 µM .
-
Chemical Synthesis
- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline is used in the synthesis of various chemical compounds .
- It is often used in reactions involving Sodium sulfate, Sodium chloride, Triethylamine, Ethyl chloroformate, Polyphosphoric acid, Tetrahydrofuran, Diethyl ether, Ethyl acetate, Lithium Aluminum Hydride, Hydrochloric acid, Sodium bicarbonate, Dichloromethane, Methanol, Sodium hydroxide, Magnesium sulfate, Borane-tetrahydrofuran complex, Sulfuric acid, 3-Bromophenylacetonitrile, and Ammonia .
-
C(1)-Functionalization in Multicomponent Reactions
- THIQ is an important structural motif of various natural products and therapeutic lead compounds .
- In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- This minireview offers a short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
-
Chemical Synthesis
- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline is used in the synthesis of various chemical compounds .
- It is often used in reactions involving Sodium sulfate, Sodium chloride, Triethylamine, Ethyl chloroformate, Polyphosphoric acid, Tetrahydrofuran, Diethyl ether, Ethyl acetate, Lithium Aluminum Hydride, Hydrochloric acid, Sodium bicarbonate, Dichloromethane, Methanol, Sodium hydroxide, Magnesium sulfate, Borane-tetrahydrofuran complex, Sulfuric acid, 3-Bromophenylacetonitrile, and Ammonia .
Safety And Hazards
The safety information for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Orientations Futures
The future directions for the research and development of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
Propriétés
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCPPFVDGLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

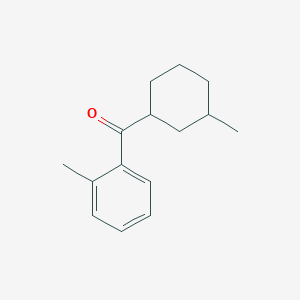
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)
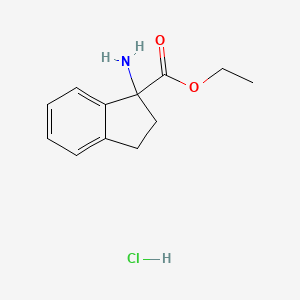
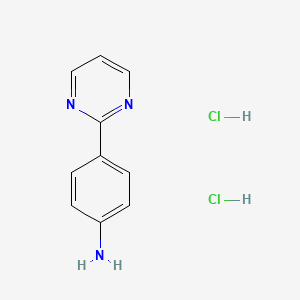
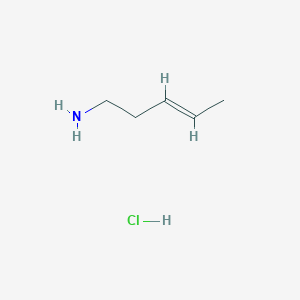
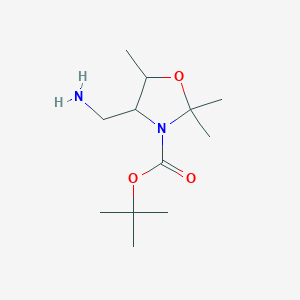
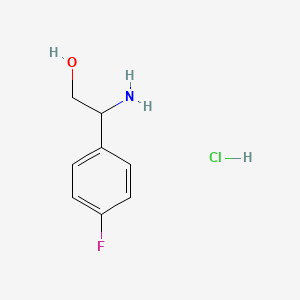
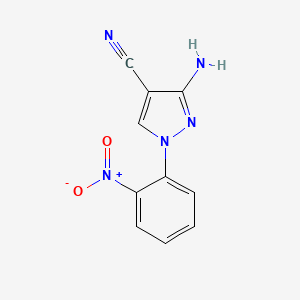
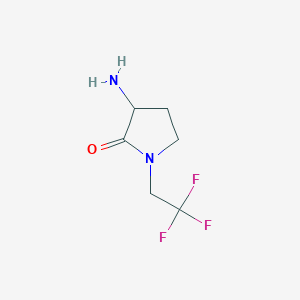
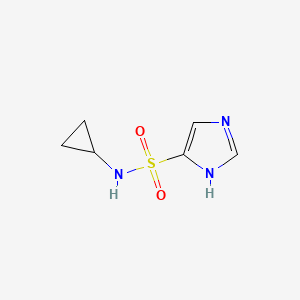
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
